1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene
Description
1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene is a sulfonyl-substituted aromatic compound characterized by a 4-methylbenzene core linked to a sulfonyl group bearing a 2-(4-methoxyphenyl)ethoxy substituent. The sulfonyl moiety (‒SO₂‒) confers strong electron-withdrawing properties, while the 4-methoxyphenyl group introduces electron-donating effects via its methoxy substituent. This combination creates unique electronic and steric properties, making the compound of interest in materials science, organic synthesis, and pharmaceutical research. Its structure is distinct from simpler sulfones like ethyl p-tolyl sulfone () due to the extended ethoxy-linked aromatic system.
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-13-3-9-16(10-4-13)21(17,18)20-12-11-14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUSZMAOBRGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965352 | |
| Record name | 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5107-52-8 | |
| Record name | NSC142249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50965352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method is the Friedel-Crafts acylation followed by sulfonation and subsequent etherification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic aromatic substitution is common, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxysulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Structural Analogues
A comparative analysis of structurally related sulfonyl and sulfanyl derivatives reveals key differences in substituent effects and reactivity:
| Compound Name | Core Structure | Substituents | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|
| 1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene | 4-Methylbenzene | ‒SO₂–O–CH₂CH₂–(4-MeO-Ph) | High thermal stability; potential bioactive properties | N/A (Target) |
| 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene | 4-Methylbenzene | ‒SO₂–CH₂CH₂–O–Ph | Lower polarity due to non-methoxy aryl group; used in polymer synthesis | |
| 1-(Ethylsulfonyl)-4-methylbenzene | 4-Methylbenzene | ‒SO₂–CH₂CH₃ | Simpler structure; higher solubility in non-polar solvents | |
| 1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene | 4-Methoxybenzene | Dual ‒S– groups with aryl substituents | Propeller-shaped crystal structure; stabilized by C–H···π interactions |
Key Observations :
- Electronic Effects: The 4-methoxyphenyl ethoxysulfonyl group in the target compound enhances resonance stabilization compared to ethyl or phenoxyethyl sulfonyl groups (e.g., ). This may increase its suitability for applications requiring electron-deficient aromatic systems.
- Steric Hindrance : The ethoxy linker in the target compound introduces greater conformational flexibility than rigid sulfonyl-thioether hybrids ().
Physicochemical Properties
- Solubility: The 4-methoxyphenyl ethoxysulfonyl group likely increases hydrophilicity compared to non-polar ethyl sulfones () but reduces it relative to hydroxylated analogs ().
- Thermal Stability : Sulfonyl groups generally enhance thermal stability. The target compound’s extended aromatic system may further improve stability over simpler derivatives (e.g., ).
Crystallographic and Spectroscopic Data
- Propeller-shaped crystal structures, as seen in , are stabilized by C–H···π interactions. The target compound’s ethoxy linker may disrupt such packing, leading to distinct crystallinity.
- NMR data for related compounds (e.g., δ 2.34 ppm for methyl groups in ) suggest that the target compound’s methyl and methoxy protons would resonate in similar regions (δ 2.5–3.5 ppm).
Biological Activity
1-[2-(4-Methoxyphenyl)ethoxysulfonyl]-4-methyl-benzene, often referred to as Compound 1, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H16O3S
- Molecular Weight : 288.36 g/mol
The presence of the methoxy and ethoxy groups contributes to its lipophilicity, which is crucial for biological activity.
Anti-inflammatory Activity
Research indicates that Compound 1 exhibits significant anti-inflammatory properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. In assays, Compound 1 demonstrated a mean SEAP response of 3.44 ± 0.08 μg/mL when stimulated with lipopolysaccharide (LPS), compared to 0.56 ± 0.06 μg/mL for LPS alone, indicating a robust anti-inflammatory effect .
Cytotoxicity and Antiproliferative Effects
In studies assessing cytotoxicity, Compound 1 displayed varying levels of activity against different cancer cell lines. The MTT assay results showed that it maintained cell viability comparable to DMSO control at concentrations up to certain limits, suggesting it may have selective toxicity towards malignant cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on Compound 1 highlight the importance of substituents on the phenyl rings. Removal or alteration of the methoxy groups significantly diminished its biological activity. For instance, compounds lacking one methoxy group lost their ability to activate NF-κB pathways . This emphasizes the role of these functional groups in modulating the compound's efficacy.
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anti-inflammatory | SEAP Assay | 3.44 ± 0.08 μg/mL (with LPS) |
| Cytotoxicity | MTT Assay | Viability similar to DMSO |
| NF-κB Activation | Reporter Gene Assay | Significant inhibition |
Case Study 1: Inhibition of NF-κB
In a controlled study, researchers evaluated the impact of Compound 1 on NF-κB activation in human cell lines. The results indicated that treatment with Compound 1 significantly reduced NF-κB activity, suggesting its potential as an anti-inflammatory agent in therapeutic applications .
Case Study 2: Cancer Cell Line Testing
Another study focused on the antiproliferative effects of Compound 1 across various cancer cell lines. The compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition at micromolar concentrations against certain types of cancer cells while being less toxic to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
